4-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include the compound’s classification (e.g., cycloalkane, aromatic, etc.) and any functional groups present .
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve multistep synthesis processes, including various types of reactions such as nitration, bromination, Friedel Crafts acylation, and others .Molecular Structure Analysis
Molecular structure analysis involves examining the structure of the molecule, including the arrangement of atoms and the types of bonds between them. This can be done using various spectroscopic techniques .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include substitution reactions, free radical reactions, and others .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .Scientific Research Applications
Environmental Presence and Toxicology of Brominated Compounds
Environmental Concentrations and Toxicology of Brominated Phenols
Studies have focused on the environmental distribution, toxicokinetics, and toxicodynamics of brominated phenols, highlighting their ubiquity and the gaps in our understanding of their impacts. These compounds serve as intermediates in the synthesis of brominated flame retardants and have various sources leading to widespread environmental presence (Koch & Sures, 2018).
Pharmacological Properties of Brominated Compounds
While not directly mentioning "4-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one," research on other brominated compounds like thymol has shown a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and antibacterial activities. These studies suggest the potential for brominated compounds to be developed for therapeutic and pharmaceutical applications (Nagoor Meeran et al., 2017).
Applications in Chemical Synthesis and Industry
Synthesis of Brominated Flame Retardants
Research has also explored the transformation and degradation of brominated flame retardants, including the identification of numerous degradation products. This area of study is crucial for understanding the environmental behavior and potential ecological and health risks associated with these substances (Liu et al., 2018).
Novel Brominated Flame Retardants
A review of novel brominated flame retardants (NBFRs) has highlighted their increasing application and the consequent need for research on their occurrence, fate, and toxicity. The review emphasizes the importance of developing analytical methods that encompass all NBFRs to address knowledge gaps and assess environmental and health risks (Zuiderveen et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-(2-methylpropyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6(2)5-11-8(12)3-7(9)4-10-11/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZKNILNLCCACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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